molecular formula C17H20N2O2S B14603462 (Pyridin-3-yl)methyl {4-[(2-methylpropyl)sulfanyl]phenyl}carbamate CAS No. 58555-14-9

(Pyridin-3-yl)methyl {4-[(2-methylpropyl)sulfanyl]phenyl}carbamate

Cat. No.: B14603462
CAS No.: 58555-14-9
M. Wt: 316.4 g/mol
InChI Key: RQYLUBCYNAWJMB-UHFFFAOYSA-N
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Description

(Pyridin-3-yl)methyl {4-[(2-methylpropyl)sulfanyl]phenyl}carbamate is an organic compound that features a pyridine ring, a phenyl group, and a carbamate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Pyridin-3-yl)methyl {4-[(2-methylpropyl)sulfanyl]phenyl}carbamate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Pyridin-3-yl)methyl {4-[(2-methylpropyl)sulfanyl]phenyl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or ethers.

Scientific Research Applications

Chemistry

In chemistry, (Pyridin-3-yl)methyl {4-[(2-methylpropyl)sulfanyl]phenyl}carbamate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of heterocyclic compounds and pharmaceuticals .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development .

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may act as an enzyme inhibitor or receptor modulator, contributing to its pharmacological effects .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of (Pyridin-3-yl)methyl {4-[(2-methylpropyl)sulfanyl]phenyl}carbamate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

CAS No.

58555-14-9

Molecular Formula

C17H20N2O2S

Molecular Weight

316.4 g/mol

IUPAC Name

pyridin-3-ylmethyl N-[4-(2-methylpropylsulfanyl)phenyl]carbamate

InChI

InChI=1S/C17H20N2O2S/c1-13(2)12-22-16-7-5-15(6-8-16)19-17(20)21-11-14-4-3-9-18-10-14/h3-10,13H,11-12H2,1-2H3,(H,19,20)

InChI Key

RQYLUBCYNAWJMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSC1=CC=C(C=C1)NC(=O)OCC2=CN=CC=C2

Origin of Product

United States

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